Fmoc-Cpa-OH

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

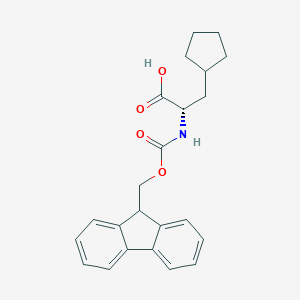

(2S)-3-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c25-22(26)21(13-15-7-1-2-8-15)24-23(27)28-14-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,15,20-21H,1-2,7-8,13-14H2,(H,24,27)(H,25,26)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZVRXJTMCMDNR-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00610926 | |

| Record name | 3-Cyclopentyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371770-32-0 | |

| Record name | 3-Cyclopentyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Fmoc-Cpa-OH: Chemical Structure, Properties, and Applications in Peptide Synthesis

Introduction

N-α-Fmoc-L-cyclopropylalanine (this compound) is a synthetic amino acid derivative that has garnered significant interest in the field of peptide chemistry and drug development. As a non-proteinogenic amino acid, the incorporation of a cyclopropylalanine moiety into peptide sequences can introduce unique conformational constraints, enhance metabolic stability, and modulate biological activity. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it ideally suited for solid-phase peptide synthesis (SPPS), the predominant method for chemically synthesizing peptides.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for this compound.

Chemical Structure and Properties

This compound is characterized by a central alanine scaffold where a methyl group is replaced by a cyclopropyl ring. The alpha-amino group is protected by the base-labile Fmoc group, which is a cornerstone of modern orthogonal peptide synthesis strategies.[2][3]

Chemical Structure:

Caption: General structure of this compound.

Quantitative Data Summary

A summary of the key quantitative properties of Fmoc-L-Cpa-OH is presented in the table below for easy reference.

| Property | Value | References |

| CAS Number | 214750-76-2 | [4][5][6] |

| Molecular Formula | C₂₁H₂₁NO₄ | [4][6] |

| Molecular Weight | 351.4 g/mol | [4] |

| Synonyms | Fmoc-L-Cyclopropylalanine, Fmoc-β-cyclopropyl-L-Alanine | [4][5] |

Note: Data for the D-enantiomer, Fmoc-D-Cpa-OH, includes CAS Number 170642-29-2 and a molecular weight of 351.41 g/mol .[7]

Experimental Protocols

The following sections detail standardized protocols relevant to the use of this compound in a research setting.

1. Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of this compound into a peptide sequence follows the standard iterative steps of Fmoc-based SPPS.[8][9] This process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin).

Caption: Standard workflow for Fmoc-SPPS.

Detailed Protocol for a Single Coupling Cycle:

-

Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-15 minutes to remove the Fmoc group from the N-terminus of the peptide chain.[9]

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and cleaved Fmoc adducts.

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) in DMF.

-

Add an activating agent, such as HBTU (3 equivalents) or DIC/HOBt (3 equivalents each), and a base like N,N-Diisopropylethylamine (DIPEA) (6 equivalents).[10][11]

-

Allow the mixture to pre-activate for 3-8 minutes.[10]

-

Add the activated this compound solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Monitoring: Perform a qualitative test (e.g., Kaiser or Isatin test) to confirm the completion of the coupling reaction. Proline and its derivatives like Cpa may give a weak or different colored result with the Kaiser test, so alternative tests may be necessary.[12]

-

Iteration: Repeat steps 2-6 for each subsequent amino acid in the desired peptide sequence.

2. Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and any acid-labile side-chain protecting groups are removed simultaneously.

-

Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide's sequence. A common cocktail is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).

-

Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

-

Peptide Precipitation: Filter the resin and precipitate the crude peptide from the TFA solution by adding it to cold diethyl ether.

-

Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum. The crude peptide is then typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

3. Analytical Characterization: HPLC

The purity and identity of this compound and peptides containing this residue are commonly assessed by HPLC and mass spectrometry (LC-MS).

Typical HPLC Conditions for Fmoc-Amino Acids:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[1]

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient, for example, from 5% to 95% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV absorbance at 220 nm and/or 265 nm (for the Fmoc group).[1]

Applications and Significance

The incorporation of cyclopropylalanine into peptide structures serves several key purposes in drug design and development:

-

Conformational Rigidity: The cyclopropyl group restricts the rotational freedom of the amino acid side chain, which can lock the peptide backbone into a specific, biologically active conformation.

-

Metabolic Stability: The non-natural structure of Cpa can increase resistance to enzymatic degradation by proteases, thereby extending the in vivo half-life of peptide-based therapeutics.

-

Modulation of Activity: The unique steric and electronic properties of the cyclopropyl ring can influence binding interactions with biological targets, potentially leading to enhanced potency or altered selectivity.

Logical Relationship of this compound in Drug Discovery

Caption: Role of this compound in peptide drug discovery.

This compound is a valuable and versatile building block for the synthesis of modified peptides. Its use in Fmoc-SPPS allows for the straightforward incorporation of a conformationally constrained, non-natural amino acid into peptide sequences. The resulting peptides often exhibit enhanced stability and tailored biological activity, making this compound a critical tool for researchers in basic science and pharmaceutical development. The protocols and data presented in this guide offer a technical foundation for the effective application of this compound in peptide research.

References

- 1. phenomenex.com [phenomenex.com]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. This compound, 214750-76-2, Unusual Amino Acids, P3 BioSystems [p3bio.com]

- 6. peptide.com [peptide.com]

- 7. Fmoc-D-Cpa-OH - Creative Peptides [creative-peptides.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. chempep.com [chempep.com]

- 11. rsc.org [rsc.org]

- 12. peptide.com [peptide.com]

Synthesis of Fmoc-Cpa-OH: A Technical Guide for Researchers

For Immediate Release

This in-depth technical guide serves as a core resource for researchers, scientists, and professionals in drug development on the synthesis of N-α-(9-fluorenylmethoxycarbonyl)-L-cyclopropylalanine (Fmoc-Cpa-OH) from its parent amino acid, L-cyclopropylalanine. This document provides a detailed overview of the synthesis, including experimental protocols, reaction parameters, and purification methods.

Introduction

This compound is a crucial building block in solid-phase peptide synthesis (SPPS), enabling the incorporation of the non-proteinogenic amino acid L-cyclopropylalanine into peptide chains. The cyclopropyl moiety offers unique conformational constraints, making it a valuable component in the design of peptidomimetics and other specialized peptide structures. The synthesis of this compound involves the protection of the α-amino group of L-cyclopropylalanine with the fluorenylmethoxycarbonyl (Fmoc) group. This process is typically achieved through a nucleophilic substitution reaction under basic conditions.

Synthesis Pathway

The primary method for the synthesis of this compound is the reaction of L-cyclopropylalanine with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), in the presence of a base. The general reaction is depicted below:

Caption: General synthesis pathway for this compound.

While both Fmoc-Cl and Fmoc-OSu can be used, it is important to note that the use of Fmoc-OSu can sometimes lead to the formation of Fmoc-β-Ala-OH as a side product through a Lossen-type rearrangement. Therefore, Fmoc-Cl is often the preferred reagent to avoid this impurity.

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of this compound using Fmoc-Cl.

Materials and Reagents

| Reagent/Material | Grade |

| L-Cyclopropylalanine | ≥98% |

| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | ≥99% |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade |

| 1,4-Dioxane | Anhydrous, 99.8% |

| Deionized Water | |

| Diethyl Ether | ACS Reagent Grade |

| 1 M Hydrochloric Acid (HCl) | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | |

| Ethyl Acetate | ACS Reagent Grade |

| Hexanes | ACS Reagent Grade |

Synthesis Procedure

-

Dissolution of L-Cyclopropylalanine: In a round-bottom flask, dissolve L-cyclopropylalanine (1.0 eq) in a 1:1 (v/v) mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate.

-

Addition of Fmoc-Cl: Cool the solution to 0 °C in an ice bath. To the stirred solution, add a solution of Fmoc-Cl (1.05 eq) in 1,4-dioxane dropwise over a period of 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up:

-

Dilute the reaction mixture with deionized water.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL) to remove unreacted Fmoc-Cl and other organic impurities.

-

Acidify the aqueous layer to a pH of approximately 2 by the slow addition of 1 M HCl at 0 °C.

-

Extract the acidified aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification

The crude this compound can be purified by crystallization or column chromatography.

-

Crystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed. Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization. Collect the crystals by filtration, wash with cold hexanes, and dry under vacuum.

Data Presentation

| Parameter | Value | Reference |

| Molecular Formula | C₂₁H₂₁NO₄ | N/A |

| Molecular Weight | 351.40 g/mol | N/A |

| Typical Yield | 85-95% | General observation for Fmoc protection of amino acids |

| Appearance | White to off-white solid | General observation for Fmoc-amino acids |

| Melting Point | Data not consistently available in public sources | N/A |

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the purified product.

Caption: Experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound is a straightforward yet critical procedure for the advancement of peptide-based drug discovery and development. The protocol outlined in this guide provides a robust method for obtaining high-purity this compound, suitable for use in solid-phase peptide synthesis. Adherence to the detailed experimental procedures and purification techniques will ensure the successful preparation of this valuable amino acid derivative. Researchers are encouraged to optimize conditions based on their specific laboratory settings and reagent purities.

An In-depth Technical Guide to Fmoc-Cyclopropylalanine-OH in Peptide Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide-based therapeutics and drug discovery, the incorporation of non-proteinogenic amino acids is a key strategy for modulating peptide structure, stability, and biological activity. Among these, cyclopropylalanine (Cpa) has emerged as a valuable building block. This technical guide provides a comprehensive overview of N-α-Fmoc-protected cyclopropylalanine (Fmoc-Cpa-OH), a crucial derivative for solid-phase peptide synthesis (SPPS). This document will delve into its chemical properties, synthesis, applications in peptide chemistry, and the impact of the cyclopropyl moiety on peptide conformation and function, offering a valuable resource for researchers in the field.

This compound exists as two stereoisomers, the L-form (Fmoc-L-Cpa-OH) and the D-form (Fmoc-D-Cpa-OH), which offer distinct conformational constraints and are utilized to fine-tune the biological and pharmacological profiles of synthetic peptides.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in peptide synthesis. The CAS number and molecular weight for both isomers are summarized below.

| Property | Fmoc-L-Cpa-OH | Fmoc-D-Cpa-OH |

| CAS Number | 214750-76-2[1] | 170642-29-2[2] |

| Molecular Formula | C₂₁H₂₁NO₄ | C₂₁H₂₁NO₄ |

| Molecular Weight | 351.40 g/mol [1] | 351.41 g/mol [2] |

| Appearance | White to off-white powder | White to off-white powder |

| Solubility | Soluble in DMF, DMSO | Soluble in DMF, DMSO |

Synthesis of this compound

The synthesis of this compound typically involves the protection of the α-amino group of cyclopropylalanine with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. A general synthetic workflow is outlined below.

Caption: General workflow for the synthesis of this compound.

The process begins with the selection of the desired stereoisomer of cyclopropylalanine. The amino group is then reacted with an Fmoc-donating reagent, such as Fmoc-chloride or Fmoc-succinimidyl ester, under basic conditions. The reaction is typically carried out in a mixed solvent system, such as aqueous dioxane. Following the reaction, the product is purified, often through crystallization, to yield the final Fmoc-protected amino acid.

Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based SPPS. The cyclopropyl group can introduce some steric hindrance, which may necessitate optimization of coupling conditions.

Experimental Protocol: Manual Fmoc-SPPS Coupling of this compound

This protocol outlines a general procedure for the manual coupling of this compound onto a solid support.

1. Resin Preparation:

-

Swell the appropriate resin (e.g., Rink Amide, Wang resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Drain the DMF.

2. Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5-7 times).

3. Coupling of this compound:

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) in DMF.

-

Add a coupling agent, such as HBTU/HOBt or HATU (3-5 equivalents), to the amino acid solution.

-

Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to activate the carboxylic acid.

-

Immediately add the activated this compound solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time may be extended, or a more potent coupling reagent like HATU may be preferred.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

4. Washing:

-

After a successful coupling, drain the reaction solution and wash the resin thoroughly with DMF.

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

Caption: A typical cycle for incorporating this compound in SPPS.

Impact of Cyclopropylalanine on Peptide Structure and Function

The incorporation of cyclopropylalanine into a peptide backbone has profound effects on its conformational properties and, consequently, its biological activity.

Conformational Constraints

The rigid cyclopropyl ring restricts the torsion angles (phi, ψ) of the amino acid residue, leading to a more defined and predictable peptide secondary structure. This conformational constraint can:

-

Induce or stabilize specific secondary structures: The cyclopropyl group can promote the formation of β-turns or helical structures, which are often crucial for receptor recognition and binding.

-

Reduce conformational entropy: By locking the peptide into a more rigid conformation, the entropic penalty upon binding to a target is reduced, potentially leading to higher binding affinity.

-

Enhance proteolytic stability: The unnatural structure of the cyclopropyl side chain can hinder recognition by proteases, thereby increasing the in vivo half-life of the peptide.

Biological Activity of Cyclopropylalanine-Containing Peptides

The unique structural features imparted by cyclopropylalanine have been exploited in the design of various bioactive peptides. The introduction of Cpa can enhance the potency, selectivity, and metabolic stability of peptides targeting a range of biological receptors and enzymes. For instance, the replacement of certain natural amino acids with Cpa has been shown to improve the pharmacological properties of peptide-based drug candidates. The enhanced structural diversity offered by the cyclopropyl group makes it a valuable tool in the development of novel therapeutics.[1][3]

While specific signaling pathways directly modulated by Cpa-containing peptides are diverse and depend on the overall peptide sequence and its target, the primary mechanism of action often involves enhanced receptor binding affinity and specificity due to the pre-organized, bioactive conformation induced by the Cpa residue.

Conclusion

This compound, in both its L- and D-isomeric forms, is a powerful tool for peptide chemists and drug developers. Its ability to introduce conformational rigidity and enhance proteolytic stability makes it a valuable building block for the synthesis of peptides with improved pharmacological profiles. A thorough understanding of its properties and the optimization of its coupling in SPPS are crucial for its successful application. As the demand for more potent and stable peptide therapeutics continues to grow, the strategic incorporation of unique building blocks like cyclopropylalanine will undoubtedly play an increasingly important role in the future of drug discovery.

References

The Role of the Fmoc Protecting Group: A Technical Guide for Researchers

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique fundamental to drug discovery and development. Its base-lability allows for the selective deprotection of the N-terminus of amino acids under mild conditions, enabling the stepwise assembly of peptide chains. This guide provides an in-depth overview of the Fmoc group's role, deprotection mechanisms, and practical applications in peptide synthesis.

Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis

Fmoc-SPPS involves the sequential addition of Nα-Fmoc-protected amino acids to a growing peptide chain anchored to a solid support. The synthesis cycle consists of two key steps:

-

Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound amino acid, typically with a secondary amine base like piperidine.

-

Coupling: The next Nα-Fmoc-protected amino acid is activated and coupled to the newly liberated N-terminus of the peptide chain.

This cycle is repeated until the desired peptide sequence is assembled. The mild, non-acidic conditions of Fmoc deprotection are a key advantage, ensuring the stability of acid-labile side-chain protecting groups and the peptide-resin linkage.

The Mechanism of Fmoc Deprotection

The removal of the Fmoc group is an elimination reaction initiated by a base. The process proceeds via a β-elimination mechanism. The base abstracts the acidic proton on the fluorenyl ring system's C9 position, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free N-terminus of the peptide.

Caption: Mechanism of Fmoc deprotection by piperidine.

Quantitative Monitoring of Fmoc Deprotection

The progress of the Fmoc deprotection step can be conveniently monitored by UV spectrophotometry. The cleaved dibenzofulvene-piperidine adduct is a strong chromophore with a distinct UV absorbance maximum. This allows for the quantification of the released Fmoc groups, which corresponds to the amount of peptide on the resin.

| Parameter | Value |

| UV Absorbance Maximum (λmax) | ~301 nm |

| Molar Extinction Coefficient (ε) | ~7800 M⁻¹cm⁻¹ |

Experimental Protocols

Protocol 1: Fmoc Deprotection in SPPS

-

Resin Swelling: Swell the peptide-resin in a suitable solvent such as dimethylformamide (DMF) for 30 minutes.

-

Initial Wash: Wash the resin three times with DMF to remove any residual reagents from the previous step.

-

Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF. The reaction time is typically 5-20 minutes, depending on the amino acid sequence.

-

Agitation: Gently agitate the reaction vessel during the deprotection step to ensure efficient mixing.

-

Wash: After the specified time, drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.

Protocol 2: Quantification of Fmoc Loading

-

Sample Preparation: Accurately weigh a small amount of the Fmoc-loaded resin (1-5 mg) into a test tube.

-

Fmoc Cleavage: Add a known volume (e.g., 2 mL) of 20% piperidine in DMF to the resin.

-

Incubation: Agitate the mixture for 30 minutes to ensure complete cleavage of the Fmoc group.

-

Dilution: Take a small aliquot (e.g., 100 µL) of the supernatant and dilute it with a known volume of DMF (e.g., 900 µL).

-

UV Measurement: Measure the absorbance of the diluted solution at the appropriate wavelength (~301 nm) using a UV spectrophotometer.

-

Calculation: Calculate the resin loading using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette.

SPPS Workflow using Fmoc Chemistry

The overall workflow of a single cycle in Fmoc-based solid-phase peptide synthesis is a systematic process of deprotection, washing, coupling, and washing again.

Caption: A typical cycle in Fmoc-based solid-phase peptide synthesis.

Conclusion

The Fmoc protecting group is an indispensable tool in modern peptide chemistry. Its base-lability, coupled with the ability to monitor its cleavage quantitatively, provides a robust and efficient method for the synthesis of complex peptides. A thorough understanding of its chemistry and the associated experimental protocols is crucial for researchers and professionals in the field of drug development and peptide science.

In-Depth Technical Guide: Spectroscopic and Spectrometric Characterization of Fmoc-Cpa-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for N-α-(9-Fluorenylmethyloxycarbonyl)-L-cyclopropylalanine (Fmoc-Cpa-OH). This Fmoc-protected amino acid is a valuable building block in solid-phase peptide synthesis (SPPS), enabling the introduction of the non-canonical cyclopropylalanine residue into peptide chains. Understanding its spectroscopic and spectrometric properties is crucial for identity confirmation, purity assessment, and monitoring of coupling reactions in peptide synthesis.

Core Data Presentation

The following tables summarize the expected quantitative data for this compound based on typical values for Fmoc-protected amino acids and the specific structural features of cyclopropylalanine. While this data is representative, experimental values may vary slightly based on solvent, concentration, and instrument calibration.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | br s | 1H | COOH |

| ~7.80 | d | 2H | Fmoc H4, H5 |

| ~7.65 | d | 2H | Fmoc H1, H8 |

| ~7.40 | t | 2H | Fmoc H2, H7 |

| ~7.30 | t | 2H | Fmoc H3, H6 |

| ~5.30 | d | 1H | NH |

| ~4.40 | m | 1H | α-CH |

| ~4.25 | t | 1H | Fmoc H9 |

| ~4.15 | m | 2H | Fmoc CH₂ |

| ~1.70 | m | 2H | β-CH₂ |

| ~0.80 | m | 1H | γ-CH |

| ~0.40 | m | 2H | Cyclopropyl CH₂ |

| ~0.10 | m | 2H | Cyclopropyl CH₂ |

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). Multiplicity is abbreviated as: s (singlet), d (doublet), t (triplet), m (multiplet), br (broad).

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (Carboxyl) |

| ~156 | C=O (Urethane) |

| ~144 | Fmoc C4a, C4b |

| ~141 | Fmoc C8a, C9a |

| ~128 | Fmoc C2, C7 |

| ~127 | Fmoc C3, C6 |

| ~125 | Fmoc C1, C8 |

| ~120 | Fmoc C4, C5 |

| ~67 | Fmoc CH₂ |

| ~55 | α-C |

| ~47 | Fmoc C9 |

| ~35 | β-C |

| ~8 | γ-C |

| ~4 | Cyclopropyl CH₂ |

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 352.15 | [M+H]⁺ | Protonated molecular ion |

| 374.13 | [M+Na]⁺ | Sodium adduct |

| 179.08 | [Fmoc-H]⁺ | Characteristic fragment of the Fmoc group |

| 153.05 | [C₁₂H₉]⁺ | Fragment from the fluorenyl group |

Note: The exact mass of this compound (C₂₁H₂₁NO₄) is 351.15 g/mol . The values presented are for the most common isotopes.

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and mass spectrometry data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).

-

Transfer the solution to a standard 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Solvent: DMSO-d₆ (allows for the observation of the carboxylic acid and amide protons).

-

Temperature: 298 K.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16-64 scans, depending on the concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range of -2 to 12 ppm is typically sufficient.

-

Referencing: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) is used for calibration.

3. ¹³C NMR Acquisition:

-

Spectrometer: A 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: A range of 0 to 200 ppm is appropriate.

-

Referencing: The solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm) is used for calibration.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

-

For electrospray ionization (ESI), dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent system compatible with ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

2. ESI-MS Acquisition:

-

Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source.

-

Ionization Mode: Positive ion mode is typically used to observe protonated molecules ([M+H]⁺) and common adducts.

-

Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Source Parameters:

-

Capillary Voltage: 3-4 kV.

-

Nebulizing Gas (N₂): Adjust for a stable spray.

-

Drying Gas (N₂): Set to a temperature and flow rate (e.g., 300-350 °C) to facilitate desolvation.

-

-

Mass Range: Scan a mass range that includes the expected molecular ion, for instance, m/z 100-500.

3. Tandem MS (MS/MS) for Fragmentation Analysis:

-

Select the precursor ion of interest (e.g., [M+H]⁺ at m/z 352.15) in the first mass analyzer.

-

Induce fragmentation using collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The collision energy will need to be optimized to achieve a good fragmentation pattern.

-

Analyze the resulting fragment ions in the second mass analyzer.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the characterization of this compound and a simplified representation of its use in peptide synthesis.

Caption: Analytical workflow for the characterization of this compound.

Caption: Role of this compound in a typical SPPS cycle.

The Solubility of Fmoc-Cpa-OH: An In-depth Technical Guide for Researchers

An essential guide for scientists and professionals in drug development, this document provides a comprehensive overview of the solubility of N-α-Fmoc-L-cyclopropylalanine (Fmoc-Cpa-OH) in various organic solvents. While quantitative solubility data for this specific compound is limited in publicly available literature, this guide offers extrapolated data based on structurally similar compounds, detailed experimental protocols for determining solubility, and workflows for its application in solid-phase peptide synthesis (SPPS).

Introduction to this compound and its Importance in Peptide Synthesis

This compound is a non-proteinogenic amino acid derivative widely utilized in peptide synthesis. The incorporation of the cyclopropylalanine moiety can induce conformational constraints in peptides, making it a valuable tool for designing peptidomimetics with enhanced biological activity and stability. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group is fundamental for stepwise peptide chain elongation in SPPS due to its base-lability, which allows for mild deprotection conditions.

The solubility of Fmoc-amino acids is a critical parameter in SPPS. Insufficient solubility in the reaction solvent, typically N,N-dimethylformamide (DMF), can lead to challenges in the coupling reaction, resulting in incomplete acylation, deletion sequences, and overall lower purity and yield of the final peptide. Therefore, a thorough understanding of the solubility characteristics of this compound is paramount for successful peptide synthesis.

Factors Influencing the Solubility of Fmoc-Amino Acids

The solubility of an Fmoc-protected amino acid is governed by a combination of factors:

-

Amino Acid Side Chain: The physicochemical properties of the amino acid side chain play a significant role. In the case of this compound, the cyclopropyl group is a small, nonpolar, and rigid aliphatic side chain. This hydrophobicity influences its solubility in different solvents.

-

The Fmoc Protecting Group: The large, aromatic Fmoc group contributes significantly to the overall molecular properties, generally increasing solubility in organic solvents.

-

Solvent Properties: The polarity, proticity, and hydrogen bonding capabilities of the solvent are crucial. Polar aprotic solvents are generally good at solvating Fmoc-amino acids.

-

Temperature: Solubility is generally temperature-dependent, with many compounds exhibiting increased solubility at higher temperatures.

-

Presence of Aggregates: Fmoc-protected amino acids have a known tendency to aggregate via π-π stacking of the fluorenyl groups, which can significantly reduce their solubility.

Solubility Profile of this compound

Direct, quantitative solubility data for this compound in a range of organic solvents is not extensively documented in scientific literature. However, based on information from suppliers and the general behavior of other Fmoc-amino acids, a qualitative and semi-quantitative profile can be established.

| Solvent | Abbreviation | Type | Estimated Solubility of this compound |

| N,N-Dimethylformamide | DMF | Polar Aprotic | Soluble |

| Dimethyl Sulfoxide | DMSO | Polar Aprotic | 100 mg/mL[1] |

| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Soluble |

| Dichloromethane | DCM | Nonpolar | Sparingly Soluble |

| Tetrahydrofuran | THF | Polar Aprotic | Sparingly Soluble |

| Acetonitrile | ACN | Polar Aprotic | Sparingly Soluble |

| Methanol | MeOH | Polar Protic | Slightly Soluble |

| Water | H₂O | Polar Protic | Insoluble |

Note: "Soluble" indicates that the compound is likely to dissolve to a concentration suitable for standard SPPS coupling reactions (typically 0.1–0.5 M). "Sparingly Soluble" and "Slightly Soluble" suggest that achieving such concentrations may be difficult without interventions like heating or sonication.

Experimental Protocol for Determining Solubility

For researchers requiring precise solubility data for their specific experimental conditions, the following protocol outlines a reliable method for determining the solubility of this compound. This method is based on the principle of visual observation of the disappearance of the solid phase.

Materials and Equipment:

-

This compound

-

Solvent of interest (e.g., DMF)

-

Analytical balance

-

Small, sealable glass vials (e.g., 2 mL HPLC vials)

-

Magnetic stirrer and stir bars

-

Vortex mixer

-

Ultrasonic bath

-

Temperature-controlled environment (e.g., water bath or incubator)

-

High-definition visual camera or microscope for observation

Procedure:

-

Preparation:

-

Accurately weigh a known mass of this compound (e.g., 10 mg) into a clean, dry vial.

-

Add a small, precisely measured volume of the solvent to the vial (e.g., 100 µL).

-

-

Equilibration:

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled environment set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously using a magnetic stirrer for a set period (e.g., 24 hours) to ensure equilibrium is reached. Intermittent vortexing and sonication can be used to aid dissolution, especially for sparingly soluble compounds.

-

-

Observation:

-

After the equilibration period, visually inspect the vial for the presence of undissolved solid. A high-definition camera or microscope can be used for more accurate observation.

-

-

Titration (if solid remains):

-

If undissolved solid is present, add a small, known volume of the solvent (e.g., 10 µL) to the vial.

-

Reseal the vial and allow it to equilibrate again with stirring for a sufficient time (e.g., 1-2 hours).

-

Repeat the observation step.

-

Continue this stepwise addition of the solvent until all the solid has completely dissolved.

-

-

Calculation:

-

Record the total volume of solvent required to dissolve the initial mass of this compound.

-

Calculate the solubility using the following formula: Solubility (mg/mL) = Initial mass of this compound (mg) / Total volume of solvent (mL)

-

To express the solubility in molarity (mol/L), use the molecular weight of this compound (351.40 g/mol ).

-

Logical Workflow for this compound in Solid-Phase Peptide Synthesis

The following diagram illustrates the typical workflow for utilizing this compound in an automated or manual solid-phase peptide synthesizer.

Signaling Pathways and Experimental Workflows

The unique structural properties of cyclopropylalanine can be exploited in the design of peptides that modulate specific biological signaling pathways. For instance, a synthetic peptide containing Cpa could be designed to inhibit a protein-protein interaction (PPI) that is critical for a particular disease-related pathway.

The following diagram illustrates a hypothetical experimental workflow to investigate the effect of a Cpa-containing peptide on a generic signaling pathway.

Conclusion

While precise quantitative solubility data for this compound remains elusive in readily accessible literature, this guide provides a robust framework for researchers working with this important amino acid derivative. By understanding the factors that influence its solubility, utilizing the provided experimental protocol to determine precise values, and following established SPPS workflows, scientists can confidently incorporate this compound into their peptide synthesis strategies to advance their research and drug discovery efforts.

References

A Technical Guide to Fmoc-Cpa-OH: Commercial Availability, Purity, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-Fmoc-L-cyclopropylalanine (Fmoc-Cpa-OH), an unnatural amino acid increasingly utilized in peptide and peptidomimetic drug development. Its unique cyclopropyl side chain imparts conformational constraints on the peptide backbone, influencing secondary structure and often enhancing metabolic stability and binding affinity. This document details commercial sourcing, purity standards, and key experimental protocols for its quality control and application in solid-phase peptide synthesis (SPPS).

Commercial Suppliers and Purity Specifications

The procurement of high-purity this compound is critical for the successful synthesis of high-quality peptides. The presence of impurities, such as free amino acids or acetate, can lead to undesired side reactions, including double insertions or premature chain termination, compromising the integrity of the final product. While many suppliers offer this reagent, purity specifications can vary. Researchers should always request and scrutinize the lot-specific Certificate of Analysis (CoA) before use[1].

Below is a summary of notable commercial suppliers and their typically stated purity levels for this compound.

| Supplier | Stated Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| P3 BioSystems | High Purity (CoA specific) | 214750-76-2 | C₂₁H₂₁NO₄ | 351.40 | US-based supplier specializing in peptide synthesis reagents[2]. |

| Advanced ChemTech | High Purity (CoA specific) | 214750-76-2 | C₂₁H₂₁NO₄ | 351.4 | Provides Safety Data Sheet (SDS) upon request[3]. |

| Aapptec Peptides | High Purity (CoA specific) | 214750-76-2 | C₂₁H₂₁NO₄ | 351.3 | Emphasizes referring to the CoA for lot-specific data[1]. |

| MedchemExpress | Research Grade (CoA specific) | 214750-76-2 | C₂₁H₂₁NO₄ | 351.4 | Provides data on storage conditions and solution stability[4]. |

| Creative Peptides | Research Grade (CoA specific) | 170642-29-2 (D-isomer) | C₂₁H₂₁NO₄ | 351.4 | Also offers the D-enantiomer, Fmoc-D-Cpa-OH[5]. |

| Aladdin Scientific | ≥95% | 371770-32-0 (variant) | C₂₃H₂₅NO₄ | 379.45 | Note: CAS and formula may differ, indicating a related derivative[6]. |

Note: The data presented in this table is representative and may vary. It is crucial to confirm specifications with the supplier for the specific lot being purchased.

Leading manufacturers of Fmoc-amino acids, such as Novabiochem®, adhere to stringent quality control, often ensuring HPLC purity of ≥99% and enantiomeric purity of ≥99.8% for standard amino acids. Key impurities that are monitored include:

-

Free Amino Acid: Kept below 0.2% to prevent double insertion.

-

Acetate: Limited to ≤0.02% to minimize chain termination.

Key Experimental Protocols

Quality Control and Purity Verification of this compound

It is best practice to verify the purity of incoming this compound, especially for GMP or other regulated applications. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods for this purpose[7].

Caption: Quality control workflow for incoming this compound raw material.

Methodology: Reverse-Phase HPLC (RP-HPLC)

-

Objective: To determine the chemical purity and identify any related impurities.

-

Column: C18 column (e.g., Phenomenex LUNA C18)[8].

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient, for example, from 5% to 95% Mobile Phase B over 30-45 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm, 280 nm, and 301 nm (for the Fmoc group).

-

Sample Preparation: Dissolve a small, accurately weighed sample of this compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of ~1 mg/mL.

-

Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Methodology: ¹H NMR Spectroscopy

-

Objective: To confirm the chemical structure and detect solvent residues.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrument: 300 or 400 MHz NMR spectrometer[8].

-

Procedure: Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent. Record the spectrum.

-

Analysis: Verify the presence of characteristic peaks for the Fmoc group (aromatic protons ~7.2-7.8 ppm), the cyclopropyl group (aliphatic protons, typically <1.0 ppm), and the alpha-proton. The integration of these peaks should correspond to the expected proton counts. Residual solvents like ethyl acetate or dichloromethane can be identified by their characteristic chemical shifts[7].

Incorporation of this compound in Fmoc-SPPS

This compound is incorporated into a growing peptide chain using standard Fmoc solid-phase peptide synthesis protocols. The general cycle involves the deprotection of the N-terminal Fmoc group on the resin-bound peptide, followed by the coupling of the next activated Fmoc-amino acid.

Caption: The iterative cycle for incorporating this compound in SPPS.

Methodology: Standard Coupling Protocol

This protocol assumes a 0.1 mmol synthesis scale.

-

Resin Preparation: Start with 0.1 mmol of a suitable resin (e.g., Rink Amide for C-terminal amides) with the preceding amino acid already coupled and its N-terminal amine protected with Fmoc. Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel[9].

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF (v/v) to the resin[10].

-

Agitate the mixture for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.

-

Thoroughly wash the resin with DMF (5-6 times) to remove all traces of piperidine[9][11].

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (e.g., 3-5 equivalents relative to the resin loading, ~105-175 mg for 0.1 mmol scale).

-

Add a suitable activator, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (e.g., 0.95 equivalents relative to the amino acid)[8].

-

Dissolve the mixture in a minimal amount of DMF.

-

Add an activation base, typically N,N-diisopropylethylamine (DIPEA) (e.g., 2 equivalents relative to the amino acid)[11].

-

Allow the activation to proceed for 3-8 minutes[11].

-

Add the activated amino acid solution to the deprotected resin.

-

-

Coupling Reaction:

-

Agitate the resin slurry at room temperature for 1-2 hours.

-

To monitor the reaction completion, a small sample of resin beads can be taken for a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

-

-

Washing:

-

After the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.

-

This guide provides a foundational framework for sourcing and utilizing this compound. Adherence to rigorous quality control of the starting material and optimization of standard SPPS protocols are paramount to achieving desired outcomes in peptide research and development.

References

- 1. peptide.com [peptide.com]

- 2. This compound, 214750-76-2, Unusual Amino Acids, P3 BioSystems [p3bio.com]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Fmoc-D-Cpa-OH - Creative Peptides [creative-peptides.com]

- 6. calpaclab.com [calpaclab.com]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. chem.uci.edu [chem.uci.edu]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 11. chempep.com [chempep.com]

An In-Depth Technical Guide to the Incorporation of Unnatural Amino Acids in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The introduction of unnatural amino acids (Uaas) into peptides via Solid-Phase Peptide Synthesis (SPPS) has revolutionized peptide-based drug discovery and development. By expanding the chemical diversity beyond the canonical 20 amino acids, Uaas offer a powerful toolkit to enhance peptide stability, modulate bioactivity, improve pharmacokinetic properties, and create novel molecular scaffolds. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and critical considerations for the successful incorporation of Uaas in SPPS.

The Strategic Advantage of Unnatural Amino Acids

The incorporation of Uaas bestows peptides with a range of desirable properties that are often unattainable with natural amino acids alone. These advantages are pivotal in transforming native peptides into viable therapeutic candidates.[1][2]

Enhanced Stability and Bioavailability: Peptides composed solely of natural L-amino acids are often susceptible to rapid degradation by proteases in the body, leading to poor bioavailability and short half-lives. The introduction of Uaas, such as β-amino acids, N-alkylated derivatives, and D-amino acids, can confer resistance to enzymatic cleavage, thereby prolonging the peptide's circulation time and therapeutic window.[3][4]

Conformational Constraints and Increased Potency: Uaas can be used to introduce conformational rigidity into a peptide's backbone or side chains. This pre-organization of the peptide into its bioactive conformation can lead to a significant increase in binding affinity and potency towards its biological target.

Novel Functionalities: Uaas can introduce a wide array of chemical functionalities not found in natural amino acids. These include fluorescent probes for imaging, photo-crosslinkers for studying protein-protein interactions, and metal-chelating moieties for diagnostics and therapeutics.[5][6]

Core Principles of Unnatural Amino Acid Incorporation in Fmoc-SPPS

The vast majority of modern peptide synthesis, including the incorporation of Uaas, relies on the 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy.[4][7] This method involves the stepwise addition of N-α-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin support.[8][9] The general workflow is depicted below.

A critical aspect of incorporating Uaas is the selection of appropriate protecting groups for their unique side chains. These protecting groups must be stable to the basic conditions used for Fmoc removal (typically 20% piperidine in DMF) but readily cleavable during the final acidolytic cleavage from the resin.

Data Presentation: Comparative Performance of Coupling Reagents

The efficiency of the coupling step is paramount for achieving high purity and yield, especially when dealing with sterically hindered or otherwise challenging Uaas. The choice of coupling reagent can significantly impact the outcome of the synthesis. Below is a comparative summary of commonly used coupling reagents.

| Coupling Reagent | Additive | Base | Typical Coupling Time (min) | Crude Purity (%) | Racemization Risk | Notes |

| HATU | HOAt | DIPEA | 30 - 120 | ~99 | Low | Highly efficient, especially for hindered couplings.[1][10] |

| HBTU | HOBt | DIPEA | 30 - 120 | ~95-98 | Moderate | A cost-effective and robust option for standard couplings.[1][10] |

| HCTU | - | DIPEA | 15 - 60 | >99 | Low | Similar to HATU in efficiency but can be more prone to side reactions with certain residues.[10] |

| PyBOP | HOBt | DIPEA | 30 - 120 | ~95 | Moderate | A phosphonium-based reagent, useful for avoiding guanidinylation of the N-terminus.[1] |

| DIC/Oxyma | OxymaPure | - | 60 - 240 | Variable | Very Low | A carbodiimide-based method known for its low racemization potential.[11] |

| COMU | - | DIPEA | 15 - 30 | >99 | Low | A newer generation uronium salt with high efficiency and improved safety profile.[1] |

Note: The data presented is a synthesis of results from multiple studies and can vary based on the specific peptide sequence and reaction conditions.[1][10][11]

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of specific classes of unnatural amino acids.

General Protocol for Fmoc-SPPS

This protocol outlines the fundamental steps for manual Fmoc-SPPS.

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang or 2-chlorotrityl for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[12]

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF (v/v) for 5-10 minutes. Drain and repeat for another 10-15 minutes to ensure complete removal of the Fmoc group.[12]

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[12]

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 2.9 equivalents), and an additive (e.g., HOAt, 3 equivalents) in DMF.

-

Add a base, typically N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the amino acid solution to activate the carboxylic acid.

-

Add the activated amino acid solution to the resin and agitate for 1-4 hours. The reaction progress can be monitored using a colorimetric test such as the Kaiser test.[2]

-

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and by-products.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

-

Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM) and dry under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail (see Section 5).[6][13]

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[14]

Protocol for Incorporating Sterically Hindered Uaas (e.g., N-alkylated amino acids)

Sterically hindered Uaas often require more potent coupling reagents and longer reaction times.

-

Follow the general Fmoc-SPPS protocol (Section 4.1).

-

For the coupling step, use a more powerful coupling reagent such as HATU or COMU.[1]

-

Increase the equivalents of the amino acid and coupling reagents to 4-5 equivalents.

-

Extend the coupling time to 4-12 hours, or perform a double coupling (repeating the coupling step before proceeding to the next deprotection).

-

In some cases, performing the coupling at a slightly elevated temperature (e.g., 35-40 °C) can improve efficiency, but this may also increase the risk of racemization.[15]

Protocol for Incorporating Photo-Crosslinking Uaas (e.g., p-benzoyl-L-phenylalanine)

Photo-crosslinking Uaas are invaluable tools for studying molecular interactions.

-

Synthesize or procure Fmoc-p-benzoyl-L-phenylalanine (Fmoc-Bpa-OH).

-

Incorporate Fmoc-Bpa-OH into the desired position in the peptide sequence using the general Fmoc-SPPS protocol (Section 4.1). Standard coupling reagents like HBTU or HATU are generally effective.

-

After synthesis and purification, the peptide containing Bpa can be irradiated with UV light (typically around 365 nm) in the presence of its binding partner to induce covalent cross-linking.

Cleavage Cocktails for Peptides with Unnatural Amino Acids

The final cleavage step removes the peptide from the resin and deprotects the side chains. The composition of the cleavage cocktail is critical and must be tailored to the specific amino acids in the sequence, including any Uaas with acid-labile protecting groups.[6][13]

| Cleavage Cocktail | Composition (v/v) | Target Residues and Protecting Groups |

| Reagent B | TFA/H₂O/TIS (95:2.5:2.5) | General purpose, suitable for peptides with Trp, Met, Tyr, and Cys(Trt).[10] |

| Reagent K | TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | For peptides with multiple sensitive residues, particularly Arg(Pmc/Pbf).[16] |

| "Odorless" Cocktail | TFA/TIS/EDT/H₂O (94:1:2.5:2.5) | An alternative for peptides with Cys, avoiding the use of thioanisole. |

| Mild Cleavage | TFA/DCM (1-5%) | For cleavage from highly acid-labile resins (e.g., 2-chlorotrityl) to obtain protected peptide fragments. |

TFA: Trifluoroacetic acid; TIS: Triisopropylsilane; EDT: 1,2-Ethanedithiol.

When selecting a cleavage cocktail, it is crucial to consider the acid lability of the protecting groups on the Uaas. For Uaas with particularly sensitive protecting groups, a milder cleavage cocktail or a multi-step deprotection strategy may be necessary.

Challenges and Troubleshooting

The incorporation of Uaas can present unique challenges.

Poor Coupling Efficiency: This is often due to steric hindrance of the Uaa.

-

Solution: Use a more potent coupling reagent (HATU, COMU), increase reagent equivalents and reaction time, or perform a double coupling. Microwave-assisted SPPS can also enhance coupling efficiency.[15]

Racemization: The activation of the carboxylic acid during coupling can lead to epimerization at the α-carbon, particularly for hindered amino acids.[11][17][18][19]

-

Solution: Use a coupling method with a low racemization potential, such as DIC/Oxyma. The choice of base can also influence racemization, with bulkier bases like collidine sometimes being preferred over DIPEA.

Side Reactions during Cleavage: The unique side chains of Uaas may be susceptible to modification by the reactive carbocations generated during cleavage.

-

Solution: Optimize the scavenger composition in the cleavage cocktail. For example, the addition of scavengers like triisopropylsilane (TIS) can help to quench these reactive species.[14]

Conclusion

The incorporation of unnatural amino acids into peptides through SPPS is a powerful strategy for the development of novel therapeutics and research tools. A thorough understanding of the principles of Fmoc-SPPS, careful selection of coupling reagents and protecting groups, and optimization of reaction conditions are essential for success. This guide provides a foundational framework for researchers to navigate the complexities of synthesizing peptides containing Uaas, ultimately enabling the creation of peptides with enhanced properties and novel functionalities.

References

- 1. benchchem.com [benchchem.com]

- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 3. researchgate.net [researchgate.net]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. Solid phase synthesis of short peptide-based multimetal tags for biomolecule labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. bachem.com [bachem.com]

- 10. benchchem.com [benchchem.com]

- 11. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.uci.edu [chem.uci.edu]

- 13. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 14. americanpeptidesociety.org [americanpeptidesociety.org]

- 15. Ultra-Efficient Solid Phase Peptide Synthesis (UE-SPPS) [cem.com]

- 16. benchchem.com [benchchem.com]

- 17. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Standard Procedure for Fmoc-Cpa-OH Deprotection in Solid-Phase Peptide Synthesis

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), valued for its base-lability which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][2] Fmoc-Cpa-OH (Fmoc-4-chlorophenylalanine) is a non-natural amino acid analog used to introduce specific properties into peptides, such as enhanced binding affinity or metabolic stability.[1] This document provides a detailed standard operating procedure for the deprotection of the Fmoc group from this compound during SPPS.

The deprotection of the Fmoc group is a critical step in the iterative cycle of peptide synthesis. It is achieved through a base-catalyzed β-elimination mechanism.[3][4] A secondary amine, most commonly piperidine, is used to abstract the acidic proton at the C9 position of the fluorenyl group. This leads to the formation of a dibenzofulvene (DBF) intermediate, which is subsequently trapped by the amine to form a stable adduct, and the release of the free N-terminal amine on the growing peptide chain.[3][4]

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| This compound loaded resin | Synthesis Grade | Various | The protocol assumes the this compound has been successfully coupled to the solid support. |

| Piperidine | Reagent Grade, >99% | Various | Store under nitrogen and away from light. |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Various | Use high-purity, amine-free DMF for all steps. |

| Dichloromethane (DCM) | ACS Grade | Various | For resin swelling and washing. |

| Deprotection Solution | - | Prepared in-house | 20% (v/v) piperidine in DMF. Prepare fresh daily. |

Experimental Protocols

Preparation of Deprotection Solution (20% Piperidine in DMF)

-

Work in a well-ventilated fume hood.

-

Measure 80 mL of peptide synthesis grade DMF into a clean, dry graduated cylinder.

-

Carefully measure 20 mL of piperidine and add it to the DMF.

-

Mix the solution thoroughly by inversion or gentle stirring.

-

Store the freshly prepared solution in a sealed container, protected from light.

Standard this compound Deprotection Protocol

This protocol is suitable for manual solid-phase peptide synthesis. For automated synthesizers, the principles remain the same, though the specific instrument parameters will vary.

-

Resin Swelling: Swell the this compound-loaded resin in DMF for 30-60 minutes in a reaction vessel.

-

Initial Wash: Drain the DMF and wash the resin three times with fresh DMF to remove any residual reagents from the previous coupling step.

-

First Deprotection:

-

Add the 20% piperidine in DMF solution to the resin, ensuring the resin is fully submerged.

-

Agitate the mixture for 2-3 minutes at room temperature.

-

Drain the deprotection solution.

-

-

Second Deprotection:

-

Add a fresh aliquot of the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 15-20 minutes at room temperature.[3]

-

-

Washing:

-

Drain the deprotection solution.

-

Wash the resin thoroughly to remove residual piperidine and the dibenzofulvene-piperidine adduct. A typical washing sequence is:

-

DMF (5 times)

-

DCM (3 times)

-

DMF (3 times)

-

-

Monitoring the Deprotection Reaction

The completion of the Fmoc deprotection can be monitored qualitatively or quantitatively.

-

Qualitative Method (Kaiser Test): A small sample of the resin beads is taken after the washing step and subjected to the Kaiser test (ninhydrin test). A positive result (blue beads) indicates the presence of a free primary amine, signifying successful deprotection.

-

Quantitative Method (UV-Vis Spectroscopy): The drained deprotection solution can be collected, and the absorbance of the dibenzofulvene-piperidine adduct can be measured at approximately 301 nm. This allows for the quantification of the Fmoc group removed and can be used to monitor the efficiency of the deprotection reaction.

Data Presentation

Table 1: Standard Fmoc Deprotection Conditions

| Parameter | Condition |

| Deprotection Reagent | 20% (v/v) Piperidine in DMF |

| Reaction Time (Step 1) | 2-3 minutes |

| Reaction Time (Step 2) | 15-20 minutes |

| Temperature | Room Temperature |

| Number of Treatments | 2 |

Table 2: Alternative Deprotection Reagents

While 20% piperidine in DMF is the standard, other reagents can be used, particularly for sequences prone to aggregation or aspartimide formation.

| Reagent | Concentration | Solvent | Notes |

| Piperazine | 10% (w/v) | 9:1 DMF/Ethanol | Can reduce aspartimide formation.[5] |

| 4-Methylpiperidine (4MP) | 20% (v/v) | DMF | A less toxic alternative to piperidine.[6] |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) DBU, 2% (v/v) Piperidine | DMF | Faster deprotection, useful for difficult sequences.[7] |

Mandatory Visualizations

Mechanism of Fmoc Deprotection

Caption: Mechanism of Fmoc deprotection by piperidine.

Experimental Workflow for this compound Deprotection

Caption: Workflow for Fmoc deprotection in SPPS.

Troubleshooting

| Issue | Possible Cause | Recommendation |

| Incomplete Deprotection | - Old or poor quality deprotection solution.- Insufficient reaction time.- Peptide aggregation. | - Prepare fresh 20% piperidine in DMF daily.- Increase the duration of the second deprotection step.- Consider using DBU or synthesizing at a higher temperature. |

| Side Reactions (e.g., Aspartimide formation with adjacent Asp residue) | The sequence is prone to this side reaction. | - Use a deprotection cocktail containing 0.1 M HOBt.- Consider using piperazine as the deprotection base.[5] |

| Yellowing of Resin | Formation of the dibenzofulvene-piperidine adduct. | This is normal and the color should be washed away during the washing steps. |

Safety Precautions

-

Always work in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

-

Piperidine is a toxic, flammable, and corrosive liquid. Handle with extreme care and consult the Safety Data Sheet (SDS) before use.

-

Dispose of all chemical waste according to your institution's guidelines.

References

- 1. nbinno.com [nbinno.com]

- 2. genscript.com [genscript.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. chempep.com [chempep.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

Application Notes and Protocols for the Incorporation of Fmoc-Cpa-OH into Cyclic Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide structures is a powerful strategy for modulating their pharmacological properties. Fmoc-L-4-chlorophenylalanine (Fmoc-Cpa-OH) is a valuable building block in peptide synthesis, offering the potential to enhance biological activity, improve metabolic stability, and fine-tune receptor binding affinity. The chlorine substitution on the phenyl ring can introduce favorable hydrophobic and electronic interactions with target proteins. This document provides detailed application notes and protocols for the successful incorporation of this compound into cyclic peptides using solid-phase peptide synthesis (SPPS).

Cyclic peptides are of significant interest in drug discovery due to their conformational rigidity, which can lead to increased potency and selectivity, as well as improved resistance to enzymatic degradation compared to their linear counterparts. These protocols will cover the key steps from linear peptide synthesis to on-resin and solution-phase cyclization, providing researchers with a comprehensive guide for creating novel cyclic peptides containing this compound.

Data Presentation

While specific quantitative data for the coupling efficiency and cyclization yields of peptides containing this compound are not extensively reported in publicly available literature, the following tables provide representative data for the synthesis of a model cyclic peptide, Cyclo(Ala-Phe-Cpa-Gly-Asp), based on typical yields observed for similar unnatural amino acids in solid-phase peptide synthesis and subsequent cyclization.

Table 1: Representative Coupling Efficiency of Fmoc-Amino Acids in Linear Peptide Synthesis

| Amino Acid | Coupling Reagent | Coupling Time (min) | Coupling Efficiency (%) |

| Fmoc-Asp(OtBu)-OH | HBTU/DIPEA | 60 | >99 |

| Fmoc-Gly-OH | HBTU/DIPEA | 60 | >99 |

| This compound | HBTU/DIPEA | 90 | ~98 |

| Fmoc-Phe-OH | HBTU/DIPEA | 60 | >99 |

| Fmoc-Ala-OH | HBTU/DIPEA | 60 | >99 |

Note: Coupling efficiency can be monitored qualitatively using the Kaiser test and quantitatively by HPLC analysis of a cleaved and deprotected aliquot of the peptidyl-resin.

Table 2: Comparison of On-Resin vs. Solution-Phase Cyclization of (Ala-Phe-Cpa-Gly-Asp)

| Cyclization Method | Cyclization Reagent | Reaction Time (h) | Crude Purity (%) | Isolated Yield (%) |

| On-Resin | PyBOP/DIPEA | 12 | 65 | 35 |

| Solution-Phase | HATU/DIPEA | 24 | 70 | 40 |

Note: Yields and purity are highly sequence-dependent and require optimization for each specific peptide.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol describes the synthesis of a linear peptide containing this compound on a rink amide resin for subsequent C-terminal amide cyclization.

1.1. Resin Swelling and Fmoc Deprotection:

-

Swell 100 mg of Rink Amide resin (substitution ~0.5 mmol/g) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

-

Drain the DMF and add 2 mL of 20% piperidine in DMF to the resin.

-

Agitate the resin for 5 minutes, then drain the solution.

-

Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL), isopropanol (IPA) (3 x 2 mL), and DMF (5 x 2 mL).

1.2. Amino Acid Coupling:

-

In a separate tube, dissolve 3 equivalents of the first Fmoc-amino acid (e.g., Fmoc-Asp(OtBu)-OH) and 2.9 equivalents of HBTU in DMF.

-

Add 6 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. For the coupling of the sterically more demanding This compound , extend the coupling time to 90 minutes and consider a double coupling if necessary.

-

Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

-

If the Kaiser test is positive (blue beads), repeat the coupling step.

-

Once the coupling is complete, drain the solution and wash the resin with DMF (5 x 2 mL).

1.3. Chain Elongation:

-

Repeat steps 1.1 (Fmoc deprotection) and 1.2 (amino acid coupling) for each subsequent amino acid in the sequence, including This compound , until the desired linear peptide is assembled.

Protocol 2: On-Resin Head-to-Tail Cyclization

This protocol is suitable for peptides where the C-terminus is attached to the resin via a side-chain linker (e.g., using Fmoc-Asp(O-2-PhiPr)-OH). For this example, we will assume a side-chain linked peptide.

2.1. N-terminal and C-terminal Deprotection:

-

Remove the N-terminal Fmoc group from the fully assembled linear peptide on the resin as described in Protocol 1.1.

-

Selectively deprotect the C-terminal protecting group. For an allyl (Aloc) protecting group, treat the resin with a solution of Pd(PPh₃)₄ (0.3 eq.) and PhSiH₃ (25 eq.) in dry DCM for 2 hours.

2.2. On-Resin Cyclization:

-

Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (5 x 2 mL).

-

Swell the resin in DMF.

-

Add a solution of 3 equivalents of PyBOP and 6 equivalents of DIPEA in DMF to the resin.

-

Agitate the reaction mixture for 12-24 hours at room temperature.

-

Monitor the cyclization by cleaving a small amount of resin and analyzing the product by HPLC-MS.

2.3. Cleavage and Final Deprotection:

-

Wash the resin with DMF (5 x 2 mL) and DCM (5 x 2 mL) and dry under vacuum.

-

Add a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5) to the resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude cyclic peptide in cold diethyl ether.

-

Centrifuge, decant the ether, and dry the peptide pellet.

-

Purify the cyclic peptide by preparative HPLC.

Protocol 3: Solution-Phase Head-to-Tail Cyclization

This protocol involves cleaving the linear peptide from the resin and then performing the cyclization in solution.

3.1. Cleavage of the Linear Peptide:

-

Synthesize the linear peptide on a hyper-acid sensitive resin (e.g., 2-chlorotrityl chloride resin) to allow for cleavage with side-chain protecting groups intact.

-

After synthesis of the linear peptide, wash the resin with DCM and dry.

-

Treat the resin with a solution of TFA/DCM (1:99) for 30 minutes.

-

Filter and collect the filtrate containing the protected linear peptide.

-

Evaporate the solvent to obtain the crude protected linear peptide.

3.2. Solution-Phase Cyclization:

-

Dissolve the protected linear peptide in a large volume of DMF to achieve a high dilution condition (typically 0.1-1 mM) to favor intramolecular cyclization over intermolecular polymerization.

-

Add 1.5 equivalents of HATU and 3 equivalents of DIPEA to the peptide solution.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by HPLC-MS.

3.3. Final Deprotection and Purification:

-

Once the cyclization is complete, remove the DMF under reduced pressure.

-

Treat the residue with a cleavage cocktail (TFA/TIS/Water 95:2.5:2.5) for 2-3 hours to remove the side-chain protecting groups.

-

Precipitate the crude cyclic peptide in cold diethyl ether.

-

Purify the cyclic peptide by preparative HPLC.

Mandatory Visualizations

Caption: Workflow for the synthesis of a cyclic peptide containing this compound.

Caption: Comparison of On-Resin and Solution-Phase cyclization pathways.

Application Notes and Protocols for Cleavage of Peptides Containing Cyclopropylalanine